molecular formula C9H17NO3 B13081127 (2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid

(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid

Katalognummer: B13081127
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: IEXKLDGSEOHRLK-RRQHEKLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a methoxy group attached to a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxycyclohexanone.

    Amination: The 2-methoxycyclohexanone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxycyclohexanone derivatives.

    Reduction: Formation of cyclohexylamines or cyclohexanols.

    Substitution: Formation of N-substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxyphenylacetic acid: Similar in structure but lacks the cyclohexyl ring.

    2-Methoxyphenyl isocyanate: Contains a methoxy group but differs in functional groups and reactivity.

Uniqueness

(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid is unique due to its chiral nature and the presence of both an amino group and a methoxy-substituted cyclohexyl ring. This combination of features makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

(2S)-2-amino-2-(2-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1

InChI-Schlüssel

IEXKLDGSEOHRLK-RRQHEKLDSA-N

Isomerische SMILES

COC1CCCCC1[C@@H](C(=O)O)N

Kanonische SMILES

COC1CCCCC1C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.